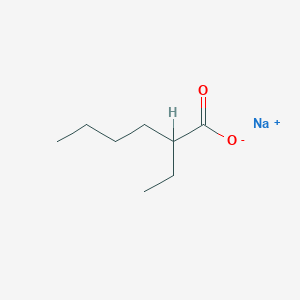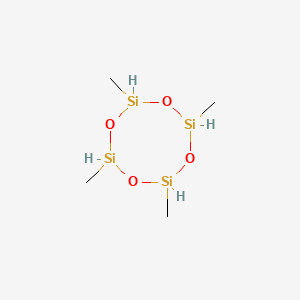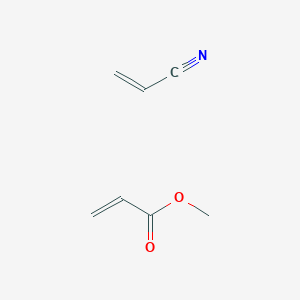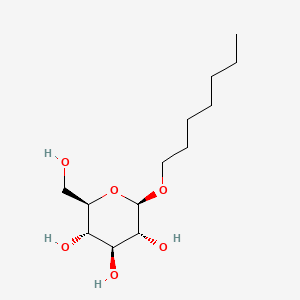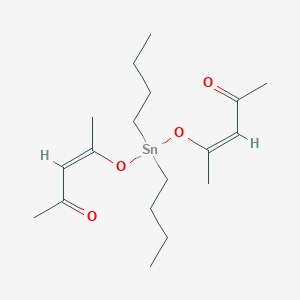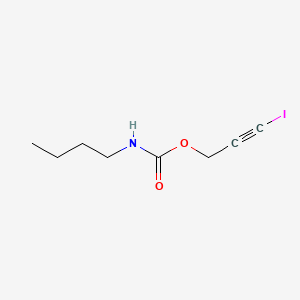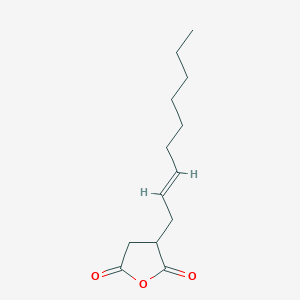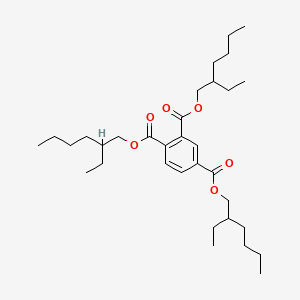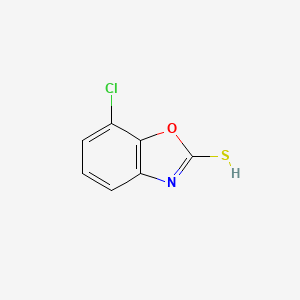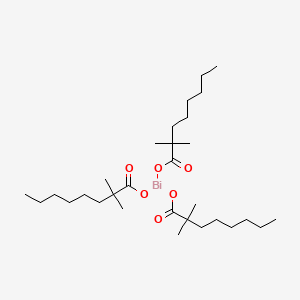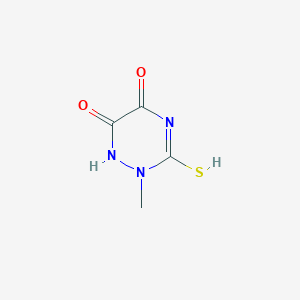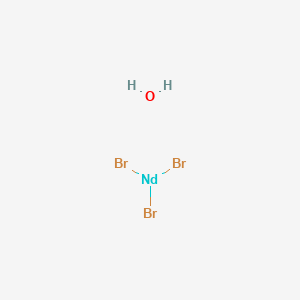
Neodymium bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium bromide hydrate is a chemical compound with the formula NdBr₃·xH₂O. It is a hydrate form of neodymium bromide, where water molecules are incorporated into its crystal structure. This compound is known for its violet solid appearance and is primarily used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium bromide hydrate can be synthesized by dissolving neodymium oxide or neodymium carbonate in hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of this compound. The equation for this reaction is: [ \text{Nd}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{NdBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting neodymium oxide with hydrobromic acid under controlled conditions to ensure high purity and yield. The process involves careful monitoring of temperature and concentration to prevent partial hydrolysis, which can occur if the compound is dehydrated .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium oxide.
Reduction: It can be reduced to elemental neodymium.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Often requires strong reducing agents like lithium aluminum hydride.
Substitution: Can involve halide exchange reactions using other halide salts.
Major Products Formed:
Oxidation: Neodymium oxide.
Reduction: Elemental neodymium.
Substitution: Various neodymium halides depending on the substituting halide.
Wissenschaftliche Forschungsanwendungen
Neodymium bromide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Employed in certain biochemical assays and as a reagent in the study of biological systems.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-strength permanent magnets, which are essential in various technological applications such as electric vehicles and wind turbines
Wirkmechanismus
The mechanism by which neodymium bromide hydrate exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, it facilitates reactions by providing a surface for reactants to interact. In biological systems, it can bind to specific molecular targets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Neodymium chloride hydrate (NdCl₃·xH₂O)
- Neodymium iodide hydrate (NdI₃·xH₂O)
- Neodymium fluoride hydrate (NdF₃·xH₂O)
Comparison: Neodymium bromide hydrate is unique due to its specific bromide ion, which imparts different chemical properties compared to its chloride, iodide, and fluoride counterparts. For instance, this compound has different solubility and reactivity profiles, making it suitable for specific applications where other neodymium halides may not be as effective .
Eigenschaften
IUPAC Name |
tribromoneodymium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFUTJPVPUQMY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Nd](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2NdO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-3H-purin-6-one](/img/structure/B7802664.png)
![tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate](/img/structure/B7802671.png)
